![molecular formula C7H8N2O3 B2903023 6-Amino-5-methoxypicolinic acid CAS No. 2089378-10-7](/img/structure/B2903023.png)
6-Amino-5-methoxypicolinic acid
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Description
Mechanism of Action
Target of Action
It is structurally similar to aminocaproic acid , which is known to bind reversibly to the kringle domain of plasminogen . This interaction inhibits the binding of plasminogen to fibrin and its activation to plasmin .
Mode of Action
Aminocaproic acid exerts its fibrinolysis-inhibitory effects principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .
Biochemical Pathways
Fibrinolysis is the process of breaking down fibrin, a protein that forms a mesh-like structure to stabilize blood clots .
Pharmacokinetics
Aminocaproic acid, a structurally similar compound, is known to have a distribution that is widely through intravascular and extravascular compartments . It is minimally metabolized in the liver and excreted in the urine (65% as unchanged drug, 11% as metabolite) . The onset of action is approximately 1 to 72 hours, and the half-life elimination is 1 to 2 hours .
Result of Action
Based on its structural similarity to aminocaproic acid, it may inhibit fibrinolysis, leading to the stabilization of blood clots .
properties
IUPAC Name |
6-amino-5-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H2,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMXVJCDKOZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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